molecular formula C7H10ClN3S B12288927 1-(5-Chloro-thiazol-2-yl)-piperazine CAS No. 223514-52-1

1-(5-Chloro-thiazol-2-yl)-piperazine

Cat. No.: B12288927
CAS No.: 223514-52-1
M. Wt: 203.69 g/mol
InChI Key: JRDCPSSRKBQDQW-UHFFFAOYSA-N
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Description

Piperazine,1-(5-chloro-2-thiazolyl)- is a chemical compound that features a piperazine ring substituted with a 5-chloro-2-thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine,1-(5-chloro-2-thiazolyl)- typically involves the reaction of piperazine with 5-chloro-2-thiazole. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of piperazine,1-(5-chloro-2-thiazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Piperazine,1-(5-chloro-2-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine,1-(5-chloro-2-thiazolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine,1-(5-chloro-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine,1-(5-chloro-2-thiazolyl)- is unique due to the presence of both the piperazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

223514-52-1

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

5-chloro-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C7H10ClN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2

InChI Key

JRDCPSSRKBQDQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)Cl

Origin of Product

United States

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